3,4-dichloro-N,N-dipropylbenzamide

Description

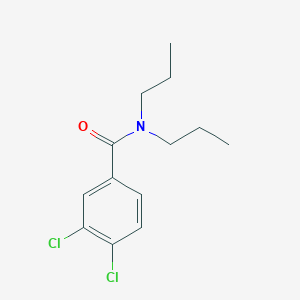

3,4-Dichloro-N,N-dipropylbenzamide is a substituted benzamide featuring two chlorine atoms at the 3- and 4-positions of the aromatic ring and two propyl groups attached to the nitrogen atom. For instance, 3,4-dichloro-N,N-diethylbenzamide (23c) is synthesized via reaction of 3,4-dichlorobenzoyl chloride with diethylamine , and the dipropyl variant likely follows a similar route using dipropylamine.

Properties

CAS No. |

17271-11-3 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

3,4-dichloro-N,N-dipropylbenzamide |

InChI |

InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

KMCVZKSZGSKNEF-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Other CAS No. |

17271-11-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the nitrogen and aromatic ring significantly influence solubility, reactivity, and biological activity. Key analogs include:

Key Observations :

- Alkyl Chain Length: Longer chains (propyl vs.

- Chlorination: The 3,4-dichloro substitution enhances electron-withdrawing effects compared to mono-chloro analogs, influencing reactivity in cross-coupling reactions .

- Biological Activity : 4-Chloro-N,N-dipropylbenzamide’s TRPA1 agonist activity suggests that dichloro variants may exhibit enhanced receptor binding or selectivity, though this requires validation .

Structural and Spectroscopic Characterization

- NMR Data : 3,4-Dichloro-N,N-diethylbenzamide (23c) shows distinct ¹H NMR signals for ethyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.2–8.0 ppm) . The dipropyl analog would display upfield shifts for propyl methyl groups (δ ~0.8–1.2 ppm) and similar aromatic patterns.

Research Findings and Implications

- Steric vs. Electronic Effects : Bulkier N-alkyl groups (propyl, sec-butyl) hinder reaction rates in magnesiation but may improve stability in biological environments .

- Pharmacological Potential: The TRPA1 activity of 4-chloro-N,N-dipropylbenzamide highlights the importance of chloro substitution in modulating ion channel interactions . Further studies on 3,4-dichloro derivatives could explore enhanced potency or selectivity.

- Synthetic Versatility : Dichloro-substituted benzamides serve as versatile intermediates for synthesizing complex aromatics via cross-coupling or functionalization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.